molecular formula C7H14ClNO3 B1450266 Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride CAS No. 1803562-03-9

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No. B1450266
M. Wt: 195.64 g/mol
InChI Key: FMKJDOVAUFHARJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is C7H14ClNO3 . The molecular weight is 195.64 . The SMILES string representation is OC1C(C(OC)=O)NCCC1.Cl .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of naturally active (S)-3-hydroxypiperidine, showcasing efficient methods starting from commercially available materials. This synthesis employs cocatalyzed hydrolytic kinetic resolution and proline-catalyzed α-aminooxylation, achieving high enantiomeric purity and yield (Dey, Karabal, & Sudalai, 2015).

  • Role in Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of bioactive compounds, including antagonists like LY333068, highlighting its importance in creating pharmacologically relevant structures with high radiochemical purity (Czeskis, 1998).

  • Synthetic Applications in Spirocyclic Compounds : The chemical has been involved in the unexpected formation of spirocyclic compounds through reactions with acrylonitrile, leading to novel carboxylic acids upon further hydrolysis. This indicates its versatility in synthetic organic chemistry (Yu., Praliyev, Nagimova, & Zazybin, 2015).

Chemical Transformations and Reactions

  • Vinylfluoro Group Transformation : Research demonstrated the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions, using derivatives of the compound for the stereoselective synthesis of pipecolic acid derivatives. This showcases its utility in innovative chemical transformations (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

  • Tautomeric Studies and Intermolecular Interactions : Methylation effects on intermolecular interactions and lipophilicity in derivatives were studied, revealing insights into chemical behavior and the influence of structural modifications on physical properties (Katrusiak, Piechowiak, & Katrusiak, 2011).

Safety And Hazards

This compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire . It should be stored in a cool place and the container should be kept tightly closed . Personal protective equipment should be used as required .

properties

IUPAC Name

methyl 3-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJDOVAUFHARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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